![molecular formula C15H15NO4S B5677392 2-(2-furoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5677392.png)
2-(2-furoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
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Overview
Description
2-(2-furoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid, commonly known as FTC, is a cyclic sulfur-containing compound that has shown potential as a therapeutic agent in various scientific research studies. FTC belongs to the class of heterocyclic compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The structural features of 2-(2-furoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid make it an attractive candidate for drug discovery. Researchers have explored its potential as:
- Anti-inflammatory Agents : The compound’s furoyl group and thiophene core may contribute to anti-inflammatory properties, making it relevant for conditions like arthritis or inflammatory diseases .
- Anticancer Agents : Investigate its cytotoxic effects on cancer cells, potentially inhibiting tumor growth .
- Antimicrobial Agents : Assess its activity against bacteria, fungi, and other pathogens .
Corrosion Inhibition
Thiophene derivatives, including this compound, have been used as corrosion inhibitors in industrial chemistry and material science . Investigate its effectiveness in protecting metals from corrosion.
Materials Science
- Polymer Synthesis : Utilize this compound as a monomer for the synthesis of novel polymers. For instance, it could serve as a building block for conducting polymers with tailored properties .
- Oxazolines and Oxazoles : Investigate its role in the preparation of these heterocyclic compounds, which find applications in materials science and catalysis .
Biological Activity and Pharmacology
- Voltage-Gated Sodium Channel Blockers : Explore its potential as a sodium channel blocker, relevant for pain management or anesthesia .
Synthetic Methodology
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they may interact with multiple targets in complex ways .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological properties .
Pharmacokinetics
The compound’s molecular weight (27730) and its predicted physical properties such as melting point (219° C), boiling point (~3719° C at 760 mmHg), and density (~15 g/cm^3) suggest that it may have reasonable bioavailability .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
properties
IUPAC Name |
2-(furan-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-13(10-6-4-8-20-10)16-14-12(15(18)19)9-5-2-1-3-7-11(9)21-14/h4,6,8H,1-3,5,7H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVSSFPXQSZDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(furan-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid |
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